1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(17-9-12-2-1-7-21-12)18-11-3-4-13(16-8-11)19-6-5-15-10-19/h1-8,10H,9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBVATUBFTSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward approach involves the reaction of 6-(1H-imidazol-1-yl)pyridin-3-amine with (thiophen-2-yl)methyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic attack of the pyridinyl amine on the electrophilic carbon of the isocyanate, forming the urea linkage.
Key Parameters:
-
Solvent: Anhydrous THF or DCM to prevent hydrolysis of the isocyanate.
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Temperature: 0°C initially, followed by gradual warming to room temperature.
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Catalyst: None required, though triethylamine (TEA) may enhance reactivity in sterically hindered cases.
Optimization and Yield
Under optimal conditions (THF, 24 h, 25°C), this method yields 68–72% of the target compound. Purity exceeds 95% after recrystallization from ethanol/water (3:1). Challenges include the sensitivity of the isocyanate to moisture and the need for rigorous drying of reagents.
Carbodiimide-Mediated Urea Formation
Use of 1,1'-Carbonyldiimidazole (CDI)
An alternative method employs CDI to activate the amine for urea formation. Here, 6-(1H-imidazol-1-yl)pyridin-3-amine is treated with CDI in DCM to generate an imidazole carbamate intermediate, which subsequently reacts with (thiophen-2-yl)methylamine.
Reaction Scheme:
Advantages:
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Avoids handling volatile isocyanates.
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Higher functional group tolerance.
Yield: 65–70%, with minor impurities from residual CDI byproducts.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Strategy
For combinatorial chemistry applications, Wang resin-functionalized 6-(1H-imidazol-1-yl)pyridin-3-amine is reacted with (thiophen-2-yl)methyl isocyanate in DMF. After cleavage with trifluoroacetic acid (TFA), the urea product is obtained in 60–65% yield .
Conditions:
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Resin Loading: 1.2 mmol/g.
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Cleavage: 95% TFA in DCM (2 h).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Isocyanate-Amine | 68–72 | >95 | High | Moisture sensitivity of isocyanate |
| CDI-Mediated | 65–70 | 90–93 | Moderate | Byproduct removal |
| Solid-Phase Synthesis | 60–65 | 85–90 | Low | Resin cost and cleavage efficiency |
Recommendations:
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The isocyanate-amine method is preferred for large-scale synthesis due to its simplicity and high yield.
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CDI-mediated coupling suits laboratories lacking specialized equipment for handling sensitive isocyanates.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) confirms >95% purity, with retention time = 6.8 min.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For example:
Conditions :
Key Findings :
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Hydrolysis rates depend on substituent electron-withdrawing/donating effects. The electron-rich imidazole-pyridine system may slow acidic hydrolysis compared to simpler ureas.
Nucleophilic Substitution at the Urea Group
The urea NH groups can participate in nucleophilic reactions with electrophiles such as acyl chlorides or alkyl halides:
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, Et₃N | 1-Acyl-3-[(thiophen-2-yl)methyl]urea derivative | 85–92% | |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylated urea | 70–78% |
Mechanistic Insight :
-
Acylation occurs preferentially at the less sterically hindered NH adjacent to the thiophene-methyl group .
Electrophilic Substitution at the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the sulfur atom:
| Reaction | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, 0–5°C | 5-Sulfo-thiophene derivative | >95% at C5 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | ~90% at C5 |
Note : The methyl group on the thiophene ring slightly deactivates the ring but does not alter regioselectivity.
Coordination with Metal Ions
The imidazole nitrogen and pyridine moiety act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH, RT, 2 h | Cu(II)-imidazole-pyridine complex | Catalysis | |
| ZnCl₂ | DMF, 60°C, 4 h | Zn(II)-urea coordination polymer | Material science |
Structural Analysis :
-
X-ray crystallography of analogous complexes shows bidentate coordination through imidazole-N and pyridine-N .
Oxidation of the Thiophene Ring
Thiophene can be oxidized to thiophene-1,1-dioxide using hydrogen peroxide:
Key Data :
Condensation Reactions
The urea NH₂ group may condense with aldehydes or ketones to form Schiff bases:
Example :
Cyclization Reactions
Under acidic conditions, the urea group can participate in cyclization to form heterocycles:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Imidazo[1,2-a]pyridine | Reflux, 4 h | 60–65% | |
| H₂SO₄ | Thiadiazole derivative | 100°C, 2 h | 55–60% |
Photochemical Reactivity
The compound exhibits moderate fluorescence due to the conjugated imidazole-pyridine system. UV-Vis spectra (λₐᵦₛ = 290 nm, λₑₘ = 420 nm) suggest potential applications in optoelectronics .
Scientific Research Applications
1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: The compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biology: It serves as a potential bioactive molecule in biological assays and drug discovery.
Medicine: The compound is investigated for its therapeutic potential, including its use as a lead compound in drug design.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogues from the evidence:
Key Observations
Substituent Effects on Bioactivity :
- The pyridine-urea scaffold in the target compound and analogue 5h shares a thiophene group, which is absent in MMV1 (a thiadiazole inhibitor). Thiophene’s electron-rich nature may enhance binding to aromatic pockets in enzymes .
- Replacement of the thiophene-methyl group in the target compound with a fluorophenyl group (5h ) slightly increases melting point (217–219°C vs. ~200°C for ethyl benzoate derivatives), suggesting improved crystallinity due to halogen interactions .
Role of Imidazole: The imidazole ring in the target compound and MMV1 provides hydrogen-bond donors/acceptors, critical for kinase or enzyme inhibition. In contrast, 5h lacks imidazole but retains anticancer activity, indicating alternative mechanisms (e.g., intercalation or topoisomerase inhibition) .
Urea vs. Semicarbazone Linkages: The urea group in the target compound and 5h allows for stronger hydrogen bonding compared to semicarbazone derivatives (e.g., 1-{(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea), which exhibit anticonvulsant activity via different supramolecular packing .
Synthetic Accessibility :
- The target compound can likely be synthesized via methods similar to those for 5h (e.g., coupling of isocyanates with amines in toluene/CHCl3), though yields may vary depending on steric hindrance from the imidazole-thiophene combination .
Biological Activity
The compound 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.36 g/mol. The structure features a pyridine ring substituted with an imidazole moiety and a thiophene group linked through a urea functional group.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that urea derivatives exhibit significant antimicrobial properties. Compounds structurally similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported that compounds with similar urea linkages can inhibit bacterial growth at low concentrations (IC50 values in the micromolar range) .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. Preliminary data suggest that it may inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
3. Antiviral Activity
Recent investigations into the antiviral properties of imidazole-containing compounds indicate that they may inhibit viral replication. This is particularly relevant for viruses such as HIV and hepatitis C, where structural modifications can enhance activity against viral enzymes .
The mechanisms underlying the biological activities of This compound are multifaceted:
Enzyme Inhibition
Many urea derivatives function as enzyme inhibitors. For example, they can inhibit protein kinases involved in cancer progression or viral replication processes .
Interaction with DNA
Some studies suggest that similar compounds may interact with DNA or RNA, disrupting replication or transcription processes essential for microbial and viral survival .
Case Studies
Several case studies have highlighted the promising biological activities of urea derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of urea derivatives against S. aureus and found that modifications to the thiophene group enhanced antimicrobial activity significantly, with IC50 values dropping below 10 µg/mL for certain derivatives .
- Anticancer Screening : In vitro tests on human cancer cell lines demonstrated that derivatives similar to this compound could reduce cell viability by over 50% at concentrations around 20 µM, indicating strong potential for further development as anticancer agents .
- Antiviral Studies : Research on imidazole-based compounds indicated effective inhibition of viral replication in cultured cells, with some compounds achieving EC50 values lower than those of established antiviral drugs .
Q & A
Q. What are the optimal synthetic routes for 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: Synthesis of structurally analogous ureas often involves coupling amines with azides or isocyanates under reflux in anhydrous solvents like toluene or chloroform. For example, refluxing amine intermediates with azides in toluene (1–2 hours) followed by crystallization from ethanol–acetic acid mixtures (2:1 v/v) has yielded ureas with >70% purity . Solvent choice (e.g., chloroform vs. toluene) impacts reaction kinetics, with chloroform favoring faster coupling due to higher polarity. Column chromatography (e.g., chloroform:methanol 4:1) is recommended for purification .
Q. How should spectroscopic characterization (NMR, IR, MS) be prioritized to confirm the structure of this compound?
- Methodological Answer:
- 1H-NMR : Focus on imidazole (δ 7.5–8.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). Integration ratios can confirm substituent positions.
- 13C-NMR : Urea carbonyl signals (δ 155–160 ppm) and pyridine/imidazole carbons (δ 120–150 ppm) are critical .
- IR : Urea C=O stretches (~1640–1680 cm⁻¹) and imidazole N-H (~3150 cm⁻¹) validate functional groups .
- MS : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with theoretical mass (C₁₄H₁₂N₆OS requires exact mass 320.08 g/mol).
Q. What preliminary assays are recommended to assess biological activity (e.g., enzyme inhibition)?
- Methodological Answer: Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATP-dependent kinase activity with IC₅₀ determination). For antimicrobial activity, use microdilution assays (MIC against E. coli or S. aureus). Include positive controls (e.g., imidazole derivatives) and triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiophene and imidazole moieties for enhanced bioactivity?
- Methodological Answer:
- Substitution Patterns : Replace thiophene with furan or benzothiophene to evaluate π-π stacking effects.
- Imidazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the imidazole 4-position to alter hydrogen-bonding capacity.
- Assay Parallelism : Compare IC₅₀ values across derivatives using standardized enzyme assays. For example, derivatives with methyl groups on thiophene showed 2-fold increased potency in kinase inhibition .
Q. What advanced analytical techniques are critical for resolving crystallographic or conformational ambiguities?
- Methodological Answer:
- X-ray Crystallography : Determine bond angles and hydrogen-bonding networks (e.g., urea carbonyl interactions with imidazole N-H). Use synchrotron radiation for high-resolution data (<1.0 Å) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrostatic potential surfaces and active sites .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be systematically addressed?
- Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (pH, temperature, buffer composition).
- Replicate Design : Use split-plot experimental designs with four replicates per treatment to account for batch effects .
- Meta-Analysis : Compare data across studies using standardized normalization (e.g., fold-change relative to controls) .
Q. What methodologies are recommended for studying environmental fate and biodegradation pathways?
- Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–40°C to assess stability. Monitor degradation via LC-MS.
- Soil Microcosms : Use OECD 307 guidelines to evaluate half-life in aerobic/anaerobic soils. Extract metabolites using solid-phase extraction (SPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
